1-(2-Ethoxynaphthalen-1-yl)ethanol
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Overview
Description
1-(2-Ethoxynaphthalen-1-yl)ethanol is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.27 g/mol It is a derivative of naphthalene, characterized by the presence of an ethoxy group and a hydroxyl group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(2-Ethoxynaphthalen-1-yl)ethanol typically involves the reaction of 2-ethoxynaphthalene with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours. The intermediate product, 1-(2-ethoxy-1-naphthyl)ethan-1-ol, is then reduced with sodium borohydride in a suitable solvent like ethanol or methanol to yield the final product.
Chemical Reactions Analysis
1-(2-Ethoxynaphthalen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the corresponding hydrocarbon.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Ethoxynaphthalen-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxynaphthalen-1-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .
Comparison with Similar Compounds
1-(2-Ethoxynaphthalen-1-yl)ethanol can be compared with other naphthalene derivatives such as:
1-(2-Methoxynaphthalen-1-yl)ethanol: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Hydroxynaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of an ethoxy group.
1-(2-Chloronaphthalen-1-yl)ethanol: Contains a chlorine atom instead of an ethoxy group.
The presence of different functional groups can significantly influence their chemical behavior and biological activity .
Properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-3-16-13-9-8-11-6-4-5-7-12(11)14(13)10(2)15/h4-10,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYHKCJSMXTUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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